Cas no 54879-64-0 (Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl-)
Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl-
- N-(4-methoxybenzyl)-4-methylbenzenesulfonamide
- MLS000877662
- Z45535457
- MLS001203693
- E81835
- UPCMLD00CBL96:001
- CB01250
- SMR000472013
- AS-84875
- Oprea1_120176
- N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide
- HMS3328G09
- AKOS000675285
- N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide
- Oprea1_319063
- CHEMBL1601907
- CBMicro_000084
- NCGC00165355-01
- SCHEMBL19636581
- STK128654
- HMS2215H04
- SMSF0005594
- CS-0145256
- BIM-0000102.P001
- AG-670/34984052
- 54879-64-0
-
- Inchi: 1S/C15H17NO3S/c1-12-3-9-15(10-4-12)20(17,18)16-11-13-5-7-14(19-2)8-6-13/h3-10,16H,11H2,1-2H3
- InChI Key: GYYMAJFNINSNPO-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1)(NCC1C=CC(=CC=1)OC)(=O)=O
Computed Properties
- Exact Mass: 291.09301
- Monoisotopic Mass: 291.09291458g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 20
- Rotatable Bond Count: 5
- Complexity: 374
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 63.8Ų
Experimental Properties
- PSA: 55.4
Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1244803-5g |
N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide |
54879-64-0 | 97% | 5g |
$270 | 2023-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215896-100mg |
N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |
54879-64-0 | 98% | 100mg |
¥40.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215896-250mg |
N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |
54879-64-0 | 98% | 250mg |
¥54.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215896-1g |
N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |
54879-64-0 | 98% | 1g |
¥112.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215896-5g |
N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |
54879-64-0 | 98% | 5g |
¥506.00 | 2024-05-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1215896-10g |
N-[(4-methoxyphenyl)methyl]-4-methylbenzenesulfonamide |
54879-64-0 | 98% | 10g |
¥847.00 | 2024-05-09 | |
| 1PlusChem | 1P01WYKK-1g |
N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide |
54879-64-0 | 97% | 1g |
$31.00 | 2024-04-29 | |
| Aaron | AR01WYSW-100mg |
N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide |
54879-64-0 | 98% | 100mg |
$5.00 | 2025-02-12 | |
| Aaron | AR01WYSW-250mg |
N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide |
54879-64-0 | 98% | 250mg |
$6.00 | 2025-02-12 | |
| Aaron | AR01WYSW-1g |
N-[(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide |
54879-64-0 | 98% | 1g |
$11.00 | 2023-12-14 |
Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl- Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl-
Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl- (CAS No. 54879-64-0): A Comprehensive Overview in Modern Chemical Research
Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl-, identified by its CAS number 54879-64-0, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonamides, which are well-known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, particularly the presence of a methyl group at the 4-position and a 4-methoxyphenylmethyl substituent, contribute to its distinct chemical properties and reactivity, making it a valuable subject of study in both academic and industrial settings.
The sulfonamide functional group, characterized by the -SO2NH2 moiety, is renowned for its ability to interact with biological targets such as enzymes and receptors. This interaction often leads to modulatory effects on various physiological processes, making sulfonamides a cornerstone in drug discovery. The specific modification of Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl- with a 4-methoxyphenylmethyl group introduces additional layers of complexity and functionality, which can influence its binding affinity, solubility, and metabolic stability. These attributes are critical factors when evaluating the compound's potential as a lead molecule in medicinal chemistry.
In recent years, there has been a surge in research focused on developing novel sulfonamide derivatives with enhanced pharmacological profiles. The compound Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl- has been explored in several preclinical studies due to its promising biological activity. One of the most notable areas of investigation has been its potential role in modulating inflammatory pathways. Studies have indicated that sulfonamides can interact with various inflammatory mediators, potentially leading to anti-inflammatory effects. The presence of the 4-methoxyphenylmethyl group in this compound may further enhance its ability to interact with specific inflammatory targets, making it a promising candidate for further development.
Additionally, the structural motif of Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl- has been investigated for its potential applications in oncology research. Sulfonamides have shown promise as antitumor agents due to their ability to inhibit key enzymes involved in cancer cell proliferation and survival. The unique substitution pattern of this compound may confer selective toxicity towards certain cancer cell lines while minimizing side effects on healthy tissues. Preliminary computational studies have suggested that the compound can effectively bind to cancer-related proteins, potentially disrupting critical signaling pathways that drive tumor growth.
The synthesis of Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl- is another area of active research. The synthesis involves multi-step organic transformations that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated coupling reactions, have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only facilitate the production of the compound but also provide insights into optimizing its structure for improved pharmacological activity.
The pharmacokinetic properties of Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl- are also under scrutiny to determine its suitability for clinical applications. Factors such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX) are critical parameters that need to be evaluated before advancing a candidate drug into clinical trials. In vitro and in vivo studies have begun to shed light on how this compound behaves within biological systems. Preliminary data suggest that it exhibits moderate solubility in water and lipids, which could influence its bioavailability and distribution throughout the body.
The role of computational chemistry in studying Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl- cannot be overstated. Molecular modeling techniques have enabled researchers to predict how this compound interacts with biological targets at an atomic level. These simulations provide valuable insights into binding affinities, enzyme inhibition constants, and potential side reactions. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process and identify optimized derivatives with improved properties.
In conclusion, Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl-, CAS No. 54879-64-0, represents a significant advancement in sulfonamide-based drug development. Its unique structural features offer potential therapeutic benefits across multiple disease areas, including inflammation and cancer. Ongoing research continues to unravel its full pharmacological potential through comprehensive biochemical studies and innovative synthetic methodologies. As our understanding of molecular interactions grows more sophisticated, compounds like this one are poised to play a crucial role in shaping future therapeutic strategies.
54879-64-0 (Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-4-methyl-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)